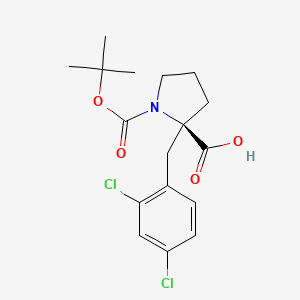

(R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

The compound (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group and a 2,4-dichlorobenzyl substituent. This compound is likely to be of interest due to its potential use in pharmaceutical chemistry, particularly in the synthesis of pyrrolidine-based drugs.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through a one-step continuous flow synthesis method. This method involves the use of tert-butyl acetoacetates, amines, and 2-bromoketones. The HBr generated in the Hantzsch reaction is utilized to hydrolyze the t-butyl esters in situ, providing the corresponding acids in a single microreactor. This technique has been successfully applied in the multistep synthesis of pyrrole-3-carboxamides, which are structurally related to the compound .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can vary, but they often adopt specific conformations. For example, a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, has been found to adopt an envelope conformation. The dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group have been measured, providing insight into the spatial arrangement of the substituents . This information is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions, often influenced by the substituents present on the pyrrolidine ring. The tert-butoxycarbonyl group is a common protective group that can be removed under certain conditions, allowing for further functionalization of the molecule. The presence of sulfinyl groups, as seen in a related compound, can also affect the reactivity, particularly in stereoselective syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding can lead to the formation of chains in the crystal structure, as observed in the methoxy-substituted pyrrolidine derivative . The absolute configuration of these compounds is important for their biological activity and can be determined by the synthesis of known enantiomers. The presence of bulky groups like the tert-butoxycarbonyl can affect the solubility and stability of the compound .

Applications De Recherche Scientifique

Biologically Active Compounds of Plants

Natural carboxylic acids derived from plants, including benzoic acid and cinnamic acid, demonstrate antioxidant, antimicrobial, and cytotoxic activities. The structure of these acids influences their bioactivity, highlighting the potential of carboxylic acids in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Pyrrolidine in Drug Discovery

Pyrrolidine rings, due to their saturated nature and stereochemistry, are extensively utilized in medicinal chemistry. They form the backbone of many biologically active compounds, offering a versatile scaffold for the development of novel drugs (Li Petri et al., 2021).

Sorption of Herbicides to Soil

Research on the sorption of phenoxy herbicides like 2,4-dichlorophenoxyacetic acid to soil components provides insights into environmental behavior. Understanding the interaction with soil organic matter and minerals can inform the development of safer chemical formulations (Werner et al., 2012).

Synthetic Phenolic Antioxidants

Studies on synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT), explore their occurrence in the environment and potential toxicity. This research can guide the design of new chemical compounds with reduced environmental impact (Liu & Mabury, 2020).

Applications of tert-Butanesulfinamide

Research on tert-butanesulfinamide highlights its utility in asymmetric synthesis of N-heterocycles, demonstrating the importance of chiral auxiliaries in organic synthesis. This work contributes to the development of novel therapeutic agents with improved selectivity and potency (Philip et al., 2020).

Propriétés

IUPAC Name |

(2R)-2-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)9-13(11)19/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAALXHRKJFITN-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375971 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

959576-44-4 | |

| Record name | 1-(1,1-Dimethylethyl) (2R)-2-[(2,4-dichlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959576-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B1302832.png)